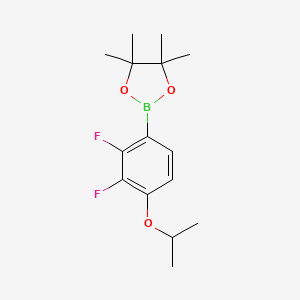

2-(2,3-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC18802590

Molecular Formula: C15H21BF2O3

Molecular Weight: 298.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H21BF2O3 |

|---|---|

| Molecular Weight | 298.13 g/mol |

| IUPAC Name | 2-(2,3-difluoro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C15H21BF2O3/c1-9(2)19-11-8-7-10(12(17)13(11)18)16-20-14(3,4)15(5,6)21-16/h7-9H,1-6H3 |

| Standard InChI Key | DZDXRZCOLILHGR-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC(C)C)F)F |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound consists of a central phenyl ring substituted at the 2- and 3-positions with fluorine atoms and at the 4-position with an isopropoxy group (-OCH(CH3)2). This aromatic system is linked to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring, a cyclic boronic ester known for enhancing stability and facilitating handling under ambient conditions . The dioxaborolane moiety’s methyl groups provide steric protection to the boron atom, reducing susceptibility to hydrolysis and oxidation .

Table 1: Key Structural and Physicochemical Data

| Property | Value/Description |

|---|---|

| Molecular Formula | C15H21BF2O3 |

| Molecular Weight | 298.13 g/mol |

| CAS Number | VC18802590 |

| IUPAC Name | 2-(2,3-difluoro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| SMILES Notation | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC(C)C)F)F |

| Solubility | Likely soluble in organic solvents (e.g., THF, DCM) |

Electronic and Steric Effects

The fluorine substituents exert strong electron-withdrawing effects, activating the phenyl ring toward electrophilic substitution while directing subsequent reactions to meta and para positions. The isopropoxy group contributes steric bulk, potentially moderating reaction rates in catalytic processes. The dioxaborolane ring’s electron-deficient boron center facilitates transmetallation in cross-coupling reactions, a critical step in forming carbon-carbon bonds .

Synthesis and Characterization

Characterization Techniques

-

NMR Spectroscopy: ¹¹B NMR would show a peak near 30 ppm, characteristic of tetracoordinated boron. ¹H and ¹³C NMR would confirm the presence of fluorine, isopropoxy, and methyl groups.

-

Mass Spectrometry: High-resolution MS would exhibit a molecular ion peak at m/z 298.13 (M+H⁺).

-

X-ray Crystallography: Likely reveals a planar dioxaborolane ring with bond lengths consistent with sp² hybridization at boron .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This compound serves as a boron-containing partner in Suzuki reactions, coupling with aryl halides to form biaryl structures. For example:

The fluorine substituents enhance the electrophilicity of the aryl ring, accelerating transmetallation .

Pharmaceutical Intermediate

Fluorinated boronic esters are pivotal in drug discovery. The compound’s fluorine atoms may improve metabolic stability and membrane permeability in bioactive molecules, as seen in kinase inhibitors or antiviral agents .

Materials Science

Similar pinacol boronate esters are used to synthesize conjugated polymers for organic electronics. The isopropoxy group could enhance solubility, facilitating solution-processable materials .

Research Findings and Future Directions

Recent Advances

-

Catalyst Optimization: Studies on Pd/NHC (N-heterocyclic carbene) catalysts show improved yields in couplings with sterically hindered boronic esters.

-

Green Chemistry: Microwave-assisted Suzuki reactions reduce reaction times and energy consumption when using this compound .

Challenges and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume